N-methyl-2-(1H-pyrazol-4-yl)ethanamine
Description
N-methyl-2-(1H-pyrazol-4-yl)ethanamine (CAS: 956949-79-4) is a secondary amine with a molecular formula of C₆H₁₁N₃ and a molecular weight of 125.17 g/mol . Structurally, it consists of a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked via a two-carbon ethylamine chain to an N-methyl group. The compound is commercially available as a dihydrochloride salt, which enhances its solubility for pharmaceutical applications .
Properties
IUPAC Name |
N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-3-2-6-4-8-9-5-6/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWUIUOKJXWWOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390241 | |
| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956949-79-4 | |
| Record name | N-methyl-2-(1H-pyrazol-4-yl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Mechanisms
The synthesis of N-methyl-2-(1H-pyrazol-4-yl)ethanamine generally involves nucleophilic substitution reactions where a pyrazole derivative is functionalized with an ethanamine side chain. Two main approaches are commonly reported:
- Direct nucleophilic substitution of halogenated ethanamine derivatives with pyrazole substrates
- Multicomponent or stepwise syntheses involving pyrazole ring formation followed by alkylation
Nucleophilic Substitution Route
A typical synthetic route involves reacting 1-methylpyrazole with a halo-substituted ethanamine, such as N-methyl-2-chloroethanamine, in the presence of a base (e.g., sodium hydroxide or potassium carbonate). The base facilitates the nucleophilic attack of the pyrazole nitrogen on the electrophilic carbon of the haloethanamine, leading to substitution and formation of the ethanamine linkage. Subsequent acid treatment (e.g., with hydrochloric acid) can yield the dihydrochloride salt form for improved stability and isolation.
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 1-methylpyrazole + N-methyl-2-chloroethanamine + Base (NaOH/K2CO3) | Nucleophilic substitution reaction at elevated temperature (50-100°C) |
| 2 | Hydrochloric acid | Formation of dihydrochloride salt |
| 3 | Recrystallization/Purification | Isolation of pure product |
This method is scalable and used in industrial settings with optimized reaction parameters to maximize yield and purity.
Direct Preparation from Primary Amines and Diketones
An alternative innovative method involves the direct preparation of N-substituted pyrazoles from primary aliphatic amines and diketones using an electrophilic amination reagent (e.g., O-(4-nitrobenzoyl)hydroxylamine). This metal-free protocol proceeds under mild conditions, typically in DMF solvent at 85°C, with short reaction times and avoids the use of inorganic reagents.
| Parameter | Typical Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 85°C |
| Reaction Time | Short (hours) |
| Reagents | Primary amine, diketone, electrophilic amination reagent |
| Workup | Extraction with DCM, washing, drying, chromatography |
This method allows the preparation of this compound by using methylamine as the primary amine substrate, achieving moderate yields (~44%) with good functional group tolerance.
Multicomponent Reactions for Pyrazole Derivatives
More complex pyrazole derivatives can be synthesized via multicomponent reactions involving aldehydes, phthalhydrazide, and diketones catalyzed by humic acid in ethanol under reflux. While this method is more relevant for pyrazole hybrids, it demonstrates the versatility of pyrazole chemistry and potential for functionalization.
Reaction Conditions and Optimization
The success of the synthesis depends on careful control of reaction parameters:
| Parameter | Typical Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 50–100°C (nucleophilic substitution) | Higher temperatures increase conversion but may cause side reactions |
| Solvent | Aprotic solvents like DMF, THF | Facilitate nucleophilic substitution and solubilize reagents |
| Base/Catalyst | Sodium hydroxide, potassium carbonate | Promote deprotonation and nucleophilicity of pyrazole nitrogen |
| Reaction Time | Several hours to overnight | Sufficient time needed for complete conversion |
| Workup | Acid treatment, extraction, recrystallization, chromatography | Purification to remove impurities and isolate product |
Minor variations in reagent ratios and temperature can significantly affect yields, as demonstrated in direct amination methods where simultaneous addition of reagents at low temperature followed by heating is critical for reproducibility.
Industrial Production Considerations
Industrial synthesis of this compound typically scales up the nucleophilic substitution approach with:
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 1-methylpyrazole + N-methyl-2-chloroethanamine | Base (NaOH/K2CO3), 50–100°C, acid workup | High (up to >80%) | Industrially scalable, well-established |
| Direct amination from primary amines | Primary amine + diketone + electrophilic amination reagent | DMF, 85°C, short reaction time | Moderate (~44%) | Metal-free, mild, practical for functionalization |
| Multicomponent reaction | Aldehydes + phthalhydrazide + diketones | Humic acid catalyst, ethanol reflux | Variable | Suitable for pyrazole hybrids, complex structures |
Research Findings and Analytical Characterization
Yields and Purity: The nucleophilic substitution method yields high purity products confirmed by NMR, IR, and elemental analysis. The direct amination method, while yielding moderate amounts, offers a simpler, greener alternative without metals.
Mechanistic Insights: The nucleophilic substitution proceeds via attack of the pyrazole nitrogen on an electrophilic carbon center, facilitated by base deprotonation. The direct amination involves electrophilic amination of primary amines followed by cyclization to pyrazole rings.
Optimization: Reaction temperature, solvent choice, reagent ratios, and addition sequence critically influence yields and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-(1H-pyrazol-4-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of N-methyl-2-(1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
N-methyl-2-(1H-pyrazol-4-yl)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-methyl-2-(1H-pyrazol-4-yl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Pyridine vs. Pyrazole Substituted Ethylamines
Betahistine (N-methyl-2-(2-pyridyl)ethanamine) shares the same ethylamine backbone and N-methyl group but replaces the pyrazole with a pyridine ring. This substitution critically alters receptor interactions:
- Betahistine acts as a histamine H1 receptor agonist and H3 receptor antagonist , making it effective for treating vestibular disorders like Ménière's disease .
- The pyridine ring in Betahistine is more basic (pKa ~4.5) than pyrazole (pKa ~2.5), leading to differences in ionization and pharmacokinetics. Pyrazole’s lower basicity may reduce off-target interactions in acidic environments.
| Compound | Heterocycle | Key Pharmacological Role | Reference |
|---|---|---|---|
| N-methyl-2-(1H-pyrazol-4-yl)ethanamine | Pyrazole | Unknown (potential CNS modulation) | |
| Betahistine | Pyridine | H1R agonist, H3R antagonist |
Variations in Pyrazole Substitution
Substituents on the pyrazole ring significantly influence biological activity:
- N-Methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine (CAS: 1093879-63-0) introduces a methyl group on the pyrazole nitrogen.
- 2-(Benzylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (Compound 5a) from pesticide research features a trifluoromethyl group on the pyrazole, improving metabolic stability and binding affinity to fungal SDH proteins .
Chain Length and Spatial Arrangement
Shortening the ethylamine chain or altering substituent positions impacts target binding:
- N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine (PDB ligand W1Y) has a shorter methanamine chain and a phenyl group on the pyrazole.
| Compound | Chain Length | Key Structural Feature | Reference |
|---|---|---|---|
| This compound | Ethanamine | Optimal balance of flexibility | |
| W1Y (PDB ligand) | Methanamine | Restricted spatial arrangement |
Functional Group Additions
Addition of electron-withdrawing or bulky groups modifies electronic properties and bioactivity:
- N-(Anthracen-9-ylmethyl)-N-methyl-2-(phenylsulfonyl)ethanamine incorporates a sulfonyl group and anthracene system, increasing polarity (dipole moment: 5.23 Debye) but reducing solubility in non-polar environments .
- 1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine (CAS: 1856100-57-6) includes difluoroethyl and dimethylpyrazole groups, leveraging fluorine’s electronegativity for enhanced target binding .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-methyl-2-(1H-pyrazol-4-yl)ethanamine, also known as 2-(1-methyl-1H-pyrazol-4-yl)ethanamine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biochemical properties, cellular effects, molecular mechanisms, and therapeutic potential, supported by data tables and relevant research findings.
This compound exhibits various biochemical interactions, particularly with enzymes and receptors. Its structure allows it to engage in significant molecular interactions that can influence metabolic pathways.
Key Interactions:
- Cytochrome P450 Enzymes: This compound has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. The nature of these interactions can lead to either inhibition or activation of enzymatic activity, affecting the metabolism of co-administered drugs.
- Cell Signaling Pathways: It modulates key signaling pathways such as MAPK/ERK, which are critical for cell growth and differentiation. This modulation can influence gene expression and cellular metabolism.
2. Cellular Effects
The compound's effects on various cell types have been extensively studied, revealing its potential therapeutic applications.
Cellular Activity:
- Anti-inflammatory Effects: In vitro studies demonstrated that this compound can reduce inflammation in glial cells induced by lipopolysaccharides (LPS), suggesting its potential use in neuroinflammatory conditions .
- Antiproliferative Activity: The compound has shown inhibitory effects on cancer cell proliferation. For example, it exhibited significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively .
Understanding the molecular mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.
Mechanisms Identified:
- Enzyme Inhibition: The compound has been identified as an inhibitor of certain kinases, impacting phosphorylation events crucial for cell signaling.
- Stability and Degradation: Laboratory studies indicate that while the compound remains stable under specific conditions, prolonged exposure can lead to degradation, thus reducing its efficacy over time.
4. Dosage Effects in Animal Models
Research indicates that the biological activity of this compound is dose-dependent.
Findings from Animal Studies:
- At lower doses, it demonstrates therapeutic effects; however, higher doses can lead to hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage regulation in potential therapeutic applications.
5. Research Findings and Case Studies
Various studies have explored the biological activity of this compound across different contexts:
6.
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Its interactions with key metabolic enzymes and cellular pathways underline its potential application in treating inflammatory diseases and cancers. Continued research is essential to fully elucidate its mechanisms of action and optimize its therapeutic use.
Q & A
Q. What are the optimal synthetic routes for N-methyl-2-(1H-pyrazol-4-yl)ethanamine, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves alkylation of a pyrazole precursor followed by reduction. For example:
- Step 1: Alkylation of 1H-pyrazole-4-carbonitrile using chloroacetonitrile in the presence of a base (e.g., NaH or K₂CO₃) in solvents like DMF or THF at 60–80°C .
- Step 2: Reduction of the nitrile intermediate to the primary amine using LiAlH₄ or catalytic hydrogenation (e.g., Pd/C in ethanol) .
Key factors for yield optimization: - Temperature control (exothermic reactions require gradual reagent addition).
- Solvent selection (polar aprotic solvents enhance reaction rates).
- Purification: Column chromatography or recrystallization to isolate the product.
Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Alkylation + Reduction | 65–75 | >98% | NaH/DMF, 70°C, 12h |
| Direct Amination | 50–60 | 95% | NH₃/MeOH, RT, 24h |
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Peaks at δ 2.3–2.5 ppm (N-methyl group) and δ 7.2–7.5 ppm (pyrazole protons) confirm substitution patterns .
- ¹³C NMR: Signals near 40 ppm (N-CH₃) and 145 ppm (pyrazole carbons) validate the backbone .
- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 125.17 (C₆H₁₁N₃) .
- X-ray Crystallography: For crystalline derivatives, SHELXL refines bond lengths and angles (e.g., N–C bond: 1.47 Å) .
- HPLC: Purity >98% confirmed using C18 columns (acetonitrile/water gradient) .
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring influence the biological activity and receptor binding affinity of this compound derivatives?
Methodological Answer:
- Fluorine Substitution: Introducing a fluorine atom at the pyrazole 3-position enhances metabolic stability and lipophilicity (e.g., logP reduction by 0.5 units) .
- Ethyl vs. Methyl Groups: Ethyl substituents increase steric bulk, altering binding pocket interactions (e.g., 10-fold higher affinity for serotonin receptors) .
- Pharmacophore Mapping: Molecular docking (AutoDock Vina) identifies hydrogen bonding with residues like Asp155 in target enzymes .
Table 2: Structure-Activity Relationships (SAR)
| Derivative | Modification | IC₅₀ (nM) | Target Receptor |
|---|---|---|---|
| N-Methyl (Parent) | None | 450 | 5-HT₂A |
| 3-Fluoro Derivative | Fluorine at C3 | 120 | 5-HT₂A |
| N-Ethyl Analog | Ethyl group at N | 2800 | Dopamine D₂ |
Q. What computational methods are recommended for predicting the physicochemical properties and pharmacokinetic behavior of this compound?
Methodological Answer:
- QSAR Models: Use MOE or Schrodinger Suite to correlate logP, pKa, and bioavailability with structural descriptors (e.g., polar surface area <60 Ų for blood-brain barrier penetration) .
- Molecular Dynamics (MD): GROMACS simulations predict aqueous solubility and membrane permeability (e.g., hydration free energy: −20 kcal/mol) .
- ADMET Prediction: SwissADME or ADMETlab estimate hepatic clearance (e.g., CYP2D6 substrate likelihood: 85%) .
Q. How can researchers resolve contradictions in biological activity data observed across studies involving this compound derivatives?
Methodological Answer:
- Standardized Assays: Use uniform protocols (e.g., cell lines: HEK293 vs. CHO) to minimize variability .
- Dose-Response Curves: Compare EC₅₀ values under identical conditions (e.g., 10% FBS vs. serum-free media) .
- Meta-Analysis: Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for confounding factors like impurity levels (<95% purity skews IC₅₀) .
Table 3: Contradiction Resolution Framework
| Issue | Resolution Strategy | Example |
|---|---|---|
| Variability in IC₅₀ | Normalize to internal controls (e.g., β-actin) | HEK293 vs. CHO cell discrepancies |
| Discrepant logP values | Validate via shake-flask method (pH 7.4) | Predicted vs. experimental logP |
Q. What strategies are effective for crystallizing this compound derivatives to enable X-ray structural analysis?
Methodological Answer:
- Solvent Screening: Use vapor diffusion with 2:1 ethanol/water mixtures to induce slow crystallization .
- Cryoprotection: Soak crystals in 25% glycerol before flash-freezing (100 K) to prevent ice formation .
- Refinement: SHELXL refines anisotropic displacement parameters; R-factor <5% achieved via iterative cycles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
